molecular formula C10H13BrN2 B1288069 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline CAS No. 876728-35-7

6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1288069
CAS No.: 876728-35-7
M. Wt: 241.13 g/mol
InChI Key: BVWZHBZUOICVIU-UHFFFAOYSA-N
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Description

6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline is an organic compound belonging to the class of quinoxaline derivatives. It is characterized by its molecular formula C10H13BrN2 and a molecular weight of 241.13 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of this compound with suitable reagents to form the desired product . The reaction conditions often involve specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted quinoxalines .

Scientific Research Applications

6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Properties

IUPAC Name

6-bromo-1,4-dimethyl-2,3-dihydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c1-12-5-6-13(2)10-7-8(11)3-4-9(10)12/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWZHBZUOICVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594491
Record name 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876728-35-7
Record name 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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